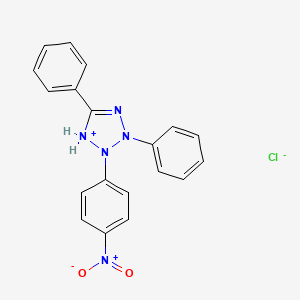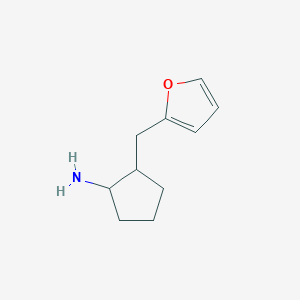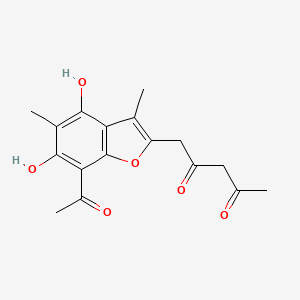
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazolium core, which is known for its versatility in chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-nitrobenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation: The tetrazolium ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride.
Substitution: Various substituted tetrazolium derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazolium species with different oxidation states.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in biochemical assays to study enzyme activities and cellular respiration.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Iodophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Bromophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. This makes the compound versatile and valuable for diverse applications.
Eigenschaften
CAS-Nummer |
20829-03-2 |
|---|---|
Molekularformel |
C19H16ClN5O2 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N5O2.ClH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H,(H,20,21);1H |
InChI-Schlüssel |
ITGQYGGUISQXHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)



![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
